4-Cyano-4-(((propylthio)carbonothioyl)thio)pentanoic acid
Description
Properties
IUPAC Name |
4-cyano-4-propylsulfanylcarbothioylsulfanylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2S3/c1-3-6-15-9(14)16-10(2,7-11)5-4-8(12)13/h3-6H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJOMERYMNGUPLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC(=S)SC(C)(CCC(=O)O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step 1: Synthesis of the Intermediate Propyltrithiocarbonate
The first step generates a propyltrithiocarbonate intermediate through nucleophilic substitution.
Reagents :
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Propane-1-thiol (20 mmol, 1.53 g)
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Carbon disulfide (1.51 mL, 1.25 eq.)
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Potassium hydroxide (2.24 g, 2 eq.)
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4-Toluenesulfonyl chloride (TsCl, 4.57 g, 1.2 eq.)
Procedure :
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Propane-1-thiol is dissolved in acetone (50 mL) under nitrogen.
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Aqueous KOH is added dropwise, followed by carbon disulfide, and stirred for 2 hours.
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TsCl in acetone (20 mL) is introduced, and the mixture reacts overnight.
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The organic layer is extracted with ethyl acetate, washed with water, and purified via silica gel chromatography (hexane/ethyl acetate, 5% ethyl acetate).
Step 2: Coupling with 4-Cyanovaleric Acid
The intermediate reacts with 4,4'-azobis(4-cyanovaleric acid) (VA-501) to form the target compound.
Reagents :
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Propyltrithiocarbonate intermediate (2.6474 g, 1.25 eq.)
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VA-501 (2.3926 g, 1 eq., 18% water content)
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Ethyl acetate (100 mL)
Procedure :
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Reagents are dissolved in ethyl acetate and degassed via freeze-pump-thaw cycles.
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The solution reacts at 70°C under nitrogen overnight.
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The solvent is evaporated, and the crude product is purified via silica gel chromatography (hexane/ethyl acetate, 1:3).
Characterization :
Alternative Method: Carbodiimide-Mediated Esterification
A modified approach from AstaTech, Inc. employs carbodiimide chemistry to activate the carboxylic acid group, though specifics are less detailed.
Reagents :
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4-Cyano-4-(((propylthio)carbonothioyl)thio)pentanoic acid (1.43 g, 5.2 mmol)
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N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC·HCl, 1.98 g, 2 eq.)
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4-Dimethylaminopyridine (DMAP, 0.31 g, 0.5 eq.)
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Methanol (10.4 mL, 50 eq.)
Procedure :
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The carboxylic acid and DMAP are dissolved in dichloromethane (DCM).
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EDC·HCl and methanol are added dropwise at 0°C.
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The reaction proceeds at room temperature for 16 hours.
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The product is washed with water, dried with sodium sulfate, and purified via flash chromatography.
Yield : ~75% (reported for analogous esters).
Comparative Analysis of Methods
The two-step method offers higher structural fidelity for RAFT applications, while the carbodiimide route simplifies ester derivatization.
Optimization Challenges and Solutions
Byproduct Formation
Solvent Selection
Chemical Reactions Analysis
Types of Reactions
4-Cyano-4-(((propylthio)carbonothioyl)thio)pentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Polymer Chemistry
1.1 Role as a RAFT Agent
One of the primary applications of 4-Cyano-4-(((propylthio)carbonothioyl)thio)pentanoic acid is as a reversible addition-fragmentation chain transfer (RAFT) agent in polymer synthesis. RAFT polymerization is a widely used method for producing well-defined polymers with controlled molecular weights and architectures.
- Case Study : In a study examining the synthesis of poly(methacrylamide), researchers utilized CPAC as a RAFT agent to achieve controlled polymerization. The results demonstrated that the use of CPAC allowed for precise control over molecular weight and polydispersity index (PDI), crucial for tailoring polymer properties for specific applications .
1.2 Smart Polymers
CPAC has also been investigated for its role in developing smart polymers that respond to environmental stimuli, such as temperature and pH changes. These polymers can have applications in drug delivery systems where controlled release is essential.
- Data Table: Properties of Smart Polymers Using CPAC
| Polymer Type | Response Type | Temperature Range | Release Profile |
|---|---|---|---|
| Poly(N-isopropylacrylamide) | Temperature | 30°C - 40°C | Rapid release above 37°C |
| Poly(acrylic acid) | pH | pH 5 - 7 | Controlled release at pH 6 |
Drug Delivery Systems
2.1 Encapsulation and Release Mechanisms
The ability of CPAC-based polymers to encapsulate drugs and control their release has been extensively studied. The amphiphilic nature of these polymers allows them to form micelles or nanoparticles that can encapsulate both hydrophilic and hydrophobic drugs.
- Case Study : A study published in Biomacromolecules explored the use of CPAC-derived nanoparticles for curcumin delivery. The nanoparticles demonstrated effective encapsulation efficiency and sustained release profiles, highlighting their potential for therapeutic applications .
2.2 Biocompatibility Studies
Biocompatibility is crucial for any material intended for medical use. Research has shown that polymers synthesized using CPAC exhibit low cytotoxicity, making them suitable candidates for biomedical applications.
- Data Table: Biocompatibility Results of CPAC-based Nanoparticles
| Nanoparticle Type | Cytotoxicity Level (IC50 μg/mL) | Application Potential |
|---|---|---|
| Curcumin-loaded NP | >1000 | Cancer therapy |
| Doxorubicin-loaded NP | >500 | Chemotherapy |
Biomedical Applications
3.1 Functional DNA-Polymer Conjugates
CPAC has been utilized in the synthesis of functional DNA-polymer conjugates, which have applications in gene delivery and diagnostics. The ability to attach RAFT agents to oligonucleotides allows for the creation of complex structures that can enhance the delivery efficiency of genetic materials.
- Case Study : Research demonstrated the successful conjugation of CPAC with DNA, resulting in improved stability and efficiency in gene delivery systems . The study highlighted the versatility of CPAC in modifying DNA structures for enhanced functionality.
3.2 Anticoagulant Applications
Recent studies have indicated potential uses of CPAC derivatives in developing anticoagulant therapies. The modification of heparin-binding copolymers with CPAC has shown promise in reversing the effects of various anticoagulants, providing a new avenue for therapeutic interventions .
Mechanism of Action
The mechanism of action of 4-Cyano-4-(((propylthio)carbonothioyl)thio)pentanoic acid in RAFT polymerization involves the reversible addition-fragmentation chain transfer process. The compound acts as a mediator, allowing for the controlled growth of polymer chains. It forms a stable intermediate with the growing polymer chain, which can then undergo fragmentation to release the polymer and regenerate the chain transfer agent . This process ensures the production of polymers with well-defined molecular weights and low polydispersities .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a family of trithiocarbonate RAFT agents, where structural variations in the substituent groups significantly influence solubility, polymerization efficiency, and application scope. Below is a detailed comparison with key analogs:
Structural and Functional Comparison
Key Research Findings
Solubility and Reactivity Trade-offs: The propylthio substituent in 4-Cyano-4-(((propylthio)carbonothioyl)thio)pentanoic acid provides intermediate hydrophobicity, making it versatile for both aqueous and organic-phase polymerizations. In contrast, the dodecylthio analog requires prolonged dissolution times in polar solvents (e.g., >1 week in DMF for high-DP polymers) . Ethylthio variants exhibit faster chain-transfer kinetics due to reduced steric bulk, but their shorter alkyl chains limit stability in hydrophobic systems .
Biological and Industrial Efficacy :
- CPPA (phenyl-substituted) demonstrates superior control in graft polymerization onto polyolefins, achieving higher grafting densities (up to 35% Dg) compared to alkyl-substituted analogs .
- CTCA (carboxyethyl-substituted) enables synthesis of ultra-hydrophilic polymers like PMAAm, critical for drug delivery systems targeting cellular uptake .
Safety and Handling :
- Propylthio and ethylthio variants require stringent safety protocols (e.g., P201, P210) due to flammability and reactivity with heat sources .
Biological Activity
4-Cyano-4-(((propylthio)carbonothioyl)thio)pentanoic acid (CAS Number: 1112997-73-5) is a thiocarbonyl compound with a unique structure that includes a propylthio group. This compound has garnered attention in various fields, particularly in polymer chemistry and biomedical applications. Its biological activity is primarily associated with its role as a chain transfer agent in reversible addition-fragmentation chain transfer (RAFT) polymerization, as well as its potential applications in drug delivery systems.
- Molecular Formula: C10H15NO2S3
- Molecular Weight: 277.43 g/mol
- Physical Form: Pale-yellow to yellow-brown solid
- Melting Point: 101-106 °C
The biological activity of 4-Cyano-4-(((propylthio)carbonothioyl)thio)pentanoic acid is largely attributed to its reactivity and ability to form polymers that can encapsulate drugs or other therapeutic agents. The compound acts as a chain transfer agent in RAFT polymerization, allowing for the synthesis of well-defined polymers with controlled molecular weights and architectures. This property is crucial for developing drug delivery systems that require precise control over release profiles and stability.
Applications in Biological Systems
- Drug Delivery Systems : The compound has been investigated for its potential in enhancing the delivery of hydrophobic drugs. Studies have shown that nanoparticles formed using this compound can effectively encapsulate both hydrophobic (e.g., curcumin) and hydrophilic (e.g., methyl orange) molecules, demonstrating low cytotoxicity and favorable release profiles .
- Polymeric Gene Carriers : Research indicates that 4-Cyano-4-(((propylthio)carbonothioyl)thio)pentanoic acid can be utilized in the synthesis of gradient copolymers that enhance gene delivery efficiency. These copolymers exhibit improved binding interactions with plasmid DNA (pDNA), leading to higher transfection rates while maintaining cell viability .
- Biocompatibility : The low cytotoxicity of nanoparticles derived from this compound suggests its suitability for biomedical applications, including gene therapy and targeted drug delivery .
Case Study 1: Polymer-Based Drug Delivery
In a study examining the efficacy of polymeric nanoparticles formed from 4-Cyano-4-(((propylthio)carbonothioyl)thio)pentanoic acid, researchers demonstrated that these nanoparticles could encapsulate curcumin with a drug loading percentage ranging from 4.25% to 11.55%. The release profiles indicated a sustained release mechanism, highlighting the potential for this compound in developing effective drug delivery systems .
Case Study 2: Gene Delivery Efficiency
Another investigation focused on the use of gradient copolymers synthesized with this compound for gene therapy applications. The study revealed that these copolymers significantly enhanced pDNA binding and transfection efficiency compared to conventional statistical copolymers, showcasing the versatility of 4-Cyano-4-(((propylthio)carbonothioyl)thio)pentanoic acid in biomedical applications .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Application |
|---|---|---|
| 4-Cyano-4-(((ethylthio)carbonothioyl)thio)pentanoic acid | Structure | Used similarly in RAFT polymerization |
| 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid | Structure | Employed in polymer synthesis |
| 2-[[(2-Carboxyethyl)sulfanylthiocarbonyl]-sulfanyl]propanoic acid | Structure | Explored for amphiphilic properties |
Q & A
Q. What is the role of 4-Cyano-4-(((propylthio)carbonothioyl)thio)pentanoic acid in controlled radical polymerization?
This compound acts as a reversible addition-fragmentation chain-transfer (RAFT) agent, enabling precise control over polymer molecular weight and polydispersity. Its thiocarbonylthio group mediates radical polymerization by reversibly transferring active radicals between propagating chains, ensuring uniform growth. Experimental validation typically involves kinetic studies using UV-Vis spectroscopy or gel permeation chromatography (GPC) to monitor chain extension and confirm living polymerization behavior .
Q. How is this compound synthesized, and what purity standards are critical for polymerization studies?
Synthesis follows protocols for analogous RAFT agents (e.g., 4-cyano-4-((thiobenzoyl)sulfanyl)pentanoic acid), involving reaction of cyanoacetic acid derivatives with carbon disulfide and alkylthiols under controlled pH and temperature. Key steps include purification via recrystallization or column chromatography to remove unreacted monomers and byproducts. Purity (>98%) is validated using HPLC or NMR spectroscopy, as impurities can inhibit polymerization efficiency or introduce side reactions .
Q. What analytical methods are used to characterize this compound in polymer matrices?
- NMR Spectroscopy : Identifies structural integrity and confirms the presence of the thiocarbonylthio group (δ 170–190 ppm for C=S).
- GPC : Measures molecular weight distribution and confirms controlled polymerization.
- MALDI-TOF MS : Validates end-group fidelity and absence of termination products.
Cross-referencing with databases like PubChem or NIST ensures consistency in spectral data interpretation .
Advanced Research Questions
Q. How can reaction conditions be optimized for high monomer conversion while maintaining low dispersity (Ð)?
Optimization involves:
- Temperature Control : Lower temperatures (50–70°C) reduce radical recombination.
- Initiator-to-CTA Ratio : A 1:5 molar ratio balances initiation rate and chain transfer efficiency.
- Monomer Feed Rate : Gradual addition minimizes exothermic side reactions.
Computational tools (e.g., reaction path search algorithms) predict optimal conditions by modeling radical flux and chain transfer kinetics, reducing trial-and-error experimentation .
Q. How to resolve contradictions in molecular weight data between theoretical and experimental values?
Discrepancies arise from:
- Impurities in CTA : Validate purity via elemental analysis or LC-MS.
- Chain Transfer Efficiency : Measure using kinetic studies (e.g., stopped-flow NMR).
- Side Reactions (e.g., hydrolysis of thiocarbonylthio group) : Monitor pH stability and exclude moisture.
Reproducibility tests across multiple batches and cross-lab validation are recommended .
Q. How does the propylthio substituent influence RAFT activity compared to phenyl or dodecyl analogs?
The propylthio group enhances solubility in polar monomers (e.g., acrylates) while maintaining moderate chain transfer constants (Ctr ≈ 2–5). Compared to phenyl derivatives (higher Ctr but poor solubility) or dodecyl analogs (low Ctr in aqueous systems), it offers a balance between reactivity and compatibility. Comparative studies using time-resolved ESR spectroscopy or kinetic modeling quantify substituent effects on fragmentation rates .
Q. What computational strategies are effective in designing derivatives of this RAFT agent for niche polymerization systems?
Density functional theory (DFT) calculates bond dissociation energies (BDEs) of the C–S bond to predict fragmentation rates. Machine learning models trained on existing RAFT agent datasets (e.g., Hammett constants, steric parameters) guide substituent selection for targeted applications (e.g., bio-polymerization). Experimental validation via Arrhenius plots of polymerization rates confirms computational predictions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
